![molecular formula C22H22N6OS B11452714 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide](/img/structure/B11452714.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is a complex organic compound that features a combination of pyrimidine, indole, and thiophene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of key intermediates such as 4,6-dimethylpyrimidine and 1H-indole-3-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for efficient synthesis by reducing reaction times and improving product purity . The process is scalable and can be adapted for large-scale production in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement that includes:
- A pyrimidine ring : Known for its role in nucleic acids and various biological activities.
- An indole moiety : Associated with numerous pharmacological properties.
- A thiophene ring : Often linked to anti-inflammatory and anticancer activities.
Molecular Formula : C26H29N7O2S
Molecular Weight : 503.6 g/mol
Antioxidant Activity
Research has indicated that derivatives of thiophene-2-carboxamide exhibit significant antioxidant properties. For instance, certain amino thiophene derivatives demonstrated a notable inhibition percentage in antioxidant assays compared to standard ascorbic acid .
Antibacterial Activity
The compound has shown effectiveness against various pathogenic bacteria. Studies have highlighted its antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Potential
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide has been evaluated for its anticancer activity. In vitro studies demonstrated its efficacy against human tumor cell lines, indicating a promising role as an anticancer agent . The compound's structure allows it to interact with cellular targets involved in cancer progression.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization reactions : These are crucial for forming the thiophene and pyrimidine rings.
- Substitution reactions : Modifications to the indole moiety enhance biological activity.
Recent studies have employed density functional theory (DFT) to investigate the electronic properties of synthesized derivatives, providing insights into their reactivity and stability .
Study on Antioxidant Activity
A study published in 2023 evaluated several thiophene derivatives for their antioxidant capabilities using the ABTS method. The results indicated that amino thiophene derivatives exhibited significant inhibition rates, highlighting their potential as antioxidant agents .
Anticancer Evaluation by NCI
The National Cancer Institute (NCI) conducted assessments on the anticancer activity of related compounds through their Developmental Therapeutics Program. The results showed substantial cell growth inhibition across various cancer cell lines, suggesting that these compounds could serve as leads for new cancer therapies .
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Thiophene derivatives: These compounds are widely used in medicinal chemistry for their bioactive potential.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide (CAS: 924875-74-1) is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including pyrimidine, indole, and thiophene structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N8O2S, with a molecular weight of approximately 490.6 g/mol. The structure features a thiophene ring linked to an indole moiety through an ethylamine chain, and it includes a pyrimidine derivative as part of its core structure.
Property | Value |
---|---|
Molecular Formula | C24H26N8O2S |
Molecular Weight | 490.6 g/mol |
CAS Number | 924875-74-1 |
IUPAC Name | N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-thiophene-2-carboxamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
In a comparative study, compounds exhibiting structural similarities demonstrated IC50 values ranging from 0.6 μg/mL to over 10 μg/mL against MCF-7 cells, indicating that modifications in the chemical structure can enhance or diminish biological efficacy .
The mechanism by which these compounds exert their anticancer effects is thought to involve the induction of apoptosis in cancer cells. This is evidenced by studies showing characteristic apoptotic changes in treated cells, such as chromatin condensation and nuclear fragmentation . The presence of the pyrimidine and indole moieties is believed to contribute to the interaction with cellular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
Aside from anticancer properties, preliminary evaluations suggest that the compound may possess antimicrobial activity. In vitro assays have indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with varying degrees of potency depending on the specific structural modifications made to the core compound .
Case Studies
- Breast Cancer Study : A study conducted on a series of pyrimidine derivatives showed that compounds structurally related to this compound exhibited significant cytotoxicity against MCF-7 cells. The most potent derivative achieved an IC50 value of 0.6 μg/mL compared to doxorubicin's 1.6 μg/mL .
- Antimicrobial Evaluation : Another study assessed various derivatives against bacterial strains and found that certain modifications enhanced antibacterial activity significantly, suggesting that similar alterations could be beneficial for enhancing the biological profile of the target compound .
Properties
Molecular Formula |
C22H22N6OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N6OS/c1-14-12-15(2)26-22(25-14)28-21(27-20(29)19-8-5-11-30-19)23-10-9-16-13-24-18-7-4-3-6-17(16)18/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
BKWZFVKYVGHBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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